(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-Phenyl-1H-pyrazol-4-yl)boronic acid is an organic compound with the molecular formula C9H9BN2O2. It is a solid substance that is typically stored under an inert atmosphere and in a freezer at temperatures below -20°C
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
(1-Phenyl-1H-pyrazol-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
It’s worth noting that boronic acids are commonly used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds.
Result of Action
It’s known that pyrazole derivatives have shown potent antileishmanial and antimalarial activities
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-1H-pyrazole. This intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and storage to maintain the compound’s stability.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1-Phenyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in metal complexes, which can be used in catalytic processes.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Explored for its applications in materials science, such as the development of new polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrazole ring.
Pyrazole-4-boronic acid: Similar but without the phenyl group.
(1-Methyl-1H-pyrazol-4-yl)boronic acid: Similar but with a methyl group instead of a phenyl group.
Uniqueness
(1-Phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a phenyl group and a pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis, catalysis, and medicinal chemistry, making it a valuable compound in scientific research .
Properties
IUPAC Name |
(1-phenylpyrazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFFOAKRWYIKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655565 | |
Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-70-0 | |
Record name | B-(1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenyl-1H-pyrazol-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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